molecular formula C18H20F2N6OS B2807438 3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946364-16-5

3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2807438
CAS No.: 946364-16-5
M. Wt: 406.46
InChI Key: QLLVBQPWTJAMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 946364-16-5) is a synthetic small molecule with a molecular formula of C18H20F2N6OS and a molecular weight of 406.5 g/mol . This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which have demonstrated significant potential in biomedical research, particularly as kinase inhibitors and therapeutic agents . The molecular structure incorporates multiple pharmacologically active motifs, including a benzamide scaffold with difluoro substituents at the 3 and 4 positions, an isopropylamino group at the 4-position of the pyrazolopyrimidine core, and a methylthio moiety at the 6-position .Pyrazolo[3,4-d]pyrimidine derivatives have been specifically investigated for their anticancer properties through inhibition of key cellular signaling pathways . Related compounds in this structural class have shown promising activity against various cancer cell lines by targeting specific protein kinases involved in proliferation and survival mechanisms. Additionally, structural analogs of this compound have been patented for treating infectious diseases, including H. pylori infections, suggesting potential antimicrobial applications worthy of further investigation . The presence of the methylthio group at the 6-position and the isopropylamino substitution at the 4-position are particularly noteworthy as these modifications have been associated with enhanced target affinity and metabolic stability in similar compounds .Researchers will find this high-purity compound valuable for investigating kinase signaling pathways, developing novel targeted therapies, and exploring structure-activity relationships within the pyrazolopyrimidine chemical space. This product is strictly for research use in laboratory settings only and is not intended for diagnostic, therapeutic, or human use. Proper storage conditions and handling procedures should be followed according to the material safety data sheet.

Properties

IUPAC Name

3,4-difluoro-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N6OS/c1-10(2)23-15-12-9-22-26(16(12)25-18(24-15)28-3)7-6-21-17(27)11-4-5-13(19)14(20)8-11/h4-5,8-10H,6-7H2,1-3H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLVBQPWTJAMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the difluoro groups and the pyrazolo[3,4-d]pyrimidine moiety. Common reagents used in these reactions include fluorinating agents, amines, and thiol compounds. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoro groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or microwave-assisted reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Functional Attributes
Target Compound Pyrazolo[3,4-d]pyrimidine R1: Isopropylamino (4)
R2: Methylthio (6)
R3: 3,4-Difluorobenzamide (N1-ethyl)
Not explicitly reported High selectivity for kinase targets; enhanced metabolic stability due to fluorine and methylthio groups
Example 53 Pyrazolo[3,4-d]pyrimidine R1: Chromenone derivative (N1-ethyl)
R2: Fluoro (5)
R3: 2-Fluoro-N-isopropylbenzamide
589.1 Improved solubility from chromenone; moderate kinase inhibition
4d Pyrazolo[3,4-d]pyrimidine R1: 4-Amino-6-mercapto
R2: Sulfonamide-linked methylisoxazolyl
419 Potent enzyme inhibition (e.g., carbonic anhydrase); reduced metabolic stability due to free thiol
Example 41 Pyrazolo[3,4-d]pyrimidine R1: Methylthio (3)
R2: Chromenone-linked ethyl (N1)
432 (approx.) Lower synthetic yield (22%); fluorescence properties from chromenone

Bioactivity and Selectivity

  • Target Compound : The 3,4-difluorobenzamide group likely enhances kinase selectivity by mimicking ATP’s adenine moiety, while the methylthio group at position 6 reduces off-target interactions compared to mercapto-substituted analogs like 4d .
  • Example 53: Chromenone substitution improves aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity .
  • 4d : The sulfonamide group confers strong enzyme inhibition but increases susceptibility to metabolic oxidation .

NMR and Structural Elucidation

NMR data from analogs (e.g., Example 41 ) reveal that substituents at positions 3–6 and the N1 chain induce distinct chemical shifts in regions corresponding to pyrazolo[3,4-d]pyrimidine protons (δ 7.5–8.5 ppm) and aromatic side chains (δ 6.5–7.5 ppm) . For the target compound, the 3,4-difluoro group would likely deshield adjacent protons, producing unique splitting patterns compared to mono-fluoro analogs like Example 53 .

Research Findings and Implications

  • Selectivity: The target compound’s isopropylamino and methylthio groups synergize to improve kinase binding over non-kinase targets, unlike 4d’s sulfonamide, which favors enzyme inhibition .
  • Metabolic Stability: Fluorine atoms at the benzamide moiety reduce CYP450-mediated metabolism, a critical advantage over non-fluorinated analogs .
  • Synthetic Challenges : Lower yields in analogs (e.g., 22% in Example 41 ) highlight the need for optimized coupling conditions for the target compound.

Biological Activity

3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, with the CAS number 946364-16-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20F2N6OSC_{18}H_{20}F_{2}N_{6}OS, with a molecular weight of 406.5 g/mol. The structure features a benzamide core with difluoro substitutions and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological interactions.

PropertyValue
CAS Number946364-16-5
Molecular FormulaC18H20F2N6OS
Molecular Weight406.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it acts as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a significant role in various cellular processes including inflammation and cancer progression. The compound exhibits an IC50 value of 14 nM against PI3Kδ, demonstrating high selectivity over other class I PI3Ks by approximately 56 to 83-fold .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the phosphorylation of AKT at T308 in a PI3Kδ-dependent manner without affecting other signaling pathways mediated by different class I PI3Ks. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

In Vivo Studies

In vivo experiments using rodent models of pulmonary inflammation have indicated that the compound improves lung function significantly, suggesting potential applications in treating chronic obstructive pulmonary disease (COPD). The pharmacokinetic properties support inhaled delivery routes, enhancing its bioavailability in target tissues .

Case Studies

  • Chronic Obstructive Pulmonary Disease (COPD) :
    • A study explored the use of this compound as a therapeutic agent for COPD. Results demonstrated significant improvements in lung function metrics in treated rodents compared to controls. The mechanism was attributed to the inhibition of inflammatory pathways mediated by PI3Kδ .
  • Cancer Therapy :
    • Another investigation focused on the compound's potential as an anticancer agent. It was found to inhibit tumor growth in xenograft models by targeting the PI3K/AKT signaling pathway, which is often dysregulated in various cancers .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization reactions under acidic or basic conditions. Key steps include:

  • Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation of thioether groups) .
  • Catalysts : Use Lewis acids like ZnCl₂ or AlCl₃ to accelerate pyrimidine ring formation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane aids in final purification .
  • Analytical Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with a C18 column (mobile phase: acetonitrile/water gradient) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropylamino at C4, methylthio at C6) and fluorine coupling patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
  • Elemental Analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. What is the role of the pyrazolo[3,4-d]pyrimidine core in this compound's biological activity?

  • Methodological Answer : The core acts as a kinase-binding scaffold. Researchers can:

  • Assay Binding Affinity : Use fluorescence polarization or SPR to measure interactions with target kinases (e.g., Mer kinase) .
  • Modify Substituents : Replace methylthio with sulfoxide/sulfone to enhance hydrogen bonding with catalytic lysine residues .
  • Compare Analogues : Test truncated derivatives (e.g., removal of difluorobenzamide) to isolate core-specific effects .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thioether formation) be elucidated?

  • Methodological Answer :

  • Isotopic Labeling : Use ³⁵S-labeled methylthio precursors to track sulfur incorporation via autoradiography .
  • Kinetic Studies : Vary reagent concentrations (e.g., NaSH) and monitor intermediates via in-situ IR spectroscopy .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict transition states for nucleophilic substitution at C6 .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across cell lines) be resolved?

  • Methodological Answer :

  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
  • Cell Permeability Assays : Compare intracellular concentrations via LC-MS in permeable vs. resistant cell lines (e.g., MDCK-MDR1) .

Q. What strategies are effective for designing in vivo studies to evaluate pharmacokinetics?

  • Methodological Answer :

  • Prodrug Derivatization : Introduce ester or phosphate groups at the benzamide moiety to enhance oral bioavailability .
  • Formulation Optimization : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
  • Orthotopic Models : Test efficacy in glioblastoma models via intracranial implantation, monitoring tumor volume via bioluminescence .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., prioritize interactions with gatekeeper residues) .
  • QSAR Analysis : Correlate substituent hydrophobicity (logP) with cytotoxicity in NCI-60 cell lines .
  • Free Energy Perturbation (FEP) : Simulate fluorine substitution effects on binding affinity (e.g., 3,4-difluoro vs. monofluoro analogs) .

Q. What experimental approaches address solubility limitations during formulation?

  • Methodological Answer :

  • Co-Solvent Systems : Test DMSO/PBS or ethanol/Tween-80 mixtures for in vitro assays .
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) via pH-solubility profiling .
  • Amorphous Dispersion : Use spray-drying with HPMCAS to stabilize the high-energy form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.